molecular formula C9H14F2N2O B15280075 (S)-3,3-Difluoro-1-prolylpyrrolidine

(S)-3,3-Difluoro-1-prolylpyrrolidine

Cat. No.: B15280075
M. Wt: 204.22 g/mol
InChI Key: GGTLVSWIUUFZPF-ZETCQYMHSA-N
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Description

(S)-3,3-Difluoro-1-prolylpyrrolidine is a chiral fluorinated pyrrolidine derivative. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug development and synthesis. The presence of fluorine atoms in the molecule can enhance its metabolic stability, bioavailability, and binding affinity to target proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,3-Difluoro-1-prolylpyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable proline derivative.

    Fluorination: Introduction of fluorine atoms is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Cyclization: The fluorinated intermediate undergoes cyclization to form the pyrrolidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Fluorination: Utilizing continuous flow reactors to ensure efficient and controlled fluorination.

    Catalysis: Employing catalysts to enhance the yield and selectivity of the desired enantiomer.

    Purification: Advanced purification techniques such as chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(S)-3,3-Difluoro-1-prolylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of difluorinated carboxylic acids.

    Reduction: Production of difluorinated amines.

    Substitution: Generation of various substituted pyrrolidines.

Scientific Research Applications

(S)-3,3-Difluoro-1-prolylpyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its role in developing new pharmaceuticals, particularly in targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-3,3-Difluoro-1-prolylpyrrolidine involves its interaction with specific molecular targets:

    Binding Affinity: The fluorine atoms enhance the binding affinity to target proteins by forming strong hydrogen bonds and van der Waals interactions.

    Pathways: It may inhibit enzymes involved in metabolic pathways, thereby modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3,3-Difluoro-1-pyrrolidinecarboxylic acid
  • (S)-3,3-Difluoro-1-methylpyrrolidine
  • (S)-3,3-Difluoro-1-ethylpyrrolidine

Uniqueness

(S)-3,3-Difluoro-1-prolylpyrrolidine stands out due to its specific chiral configuration and the presence of two fluorine atoms, which significantly influence its chemical and biological properties. This makes it a valuable compound for developing targeted therapies and advanced materials.

Properties

Molecular Formula

C9H14F2N2O

Molecular Weight

204.22 g/mol

IUPAC Name

(3,3-difluoropyrrolidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone

InChI

InChI=1S/C9H14F2N2O/c10-9(11)3-5-13(6-9)8(14)7-2-1-4-12-7/h7,12H,1-6H2/t7-/m0/s1

InChI Key

GGTLVSWIUUFZPF-ZETCQYMHSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N2CCC(C2)(F)F

Canonical SMILES

C1CC(NC1)C(=O)N2CCC(C2)(F)F

Origin of Product

United States

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